



Application Notes: Ethylene Glycol Dimethacrylate (EGDMA) in Drug Delivery Systems

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Compound of Interest		
Compound Name:	Ethylene glycol dimethacrylate	
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Introduction

Ethylene glycol dimethacrylate (EGDMA) is a diester that serves as a crucial cross-linking agent in the synthesis of polymers.[1] Due to its ability to form stable, three-dimensional networks, EGDMA is extensively utilized in the development of drug delivery systems (DDS).[2] By polymerizing with functional monomers, EGDMA helps create matrices such as hydrogels and microparticles with tunable properties. The concentration of EGDMA directly influences the cross-linking density, which in turn controls critical parameters of the DDS, including swelling behavior, porosity, mechanical stability, drug loading capacity, and the ultimate release kinetics of the therapeutic agent.[3][4]

Role and Properties of EGDMA in Drug Delivery Matrices

EGDMA's primary function is to provide structural integrity to the polymer matrix. The degree of cross-linking, determined by the EGDMA concentration, is inversely proportional to the mesh size of the polymer network.

Swelling and Porosity: A higher concentration of EGDMA results in a denser polymer network
with smaller pores. This increased cross-linking density reduces the material's ability to
absorb water, leading to lower swelling ratios and decreased porosity.[3][4] Conversely, a
lower EGDMA concentration creates a looser network that can swell more, facilitating faster
drug release.[5]

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- Drug Release Kinetics: The release of a drug from an EGDMA-crosslinked matrix is
 predominantly controlled by diffusion through the polymer network. Tightly cross-linked
 systems (high EGDMA) retard drug diffusion, leading to a slower, more sustained release
 profile.[4] This makes EGDMA ideal for formulating controlled and prolonged-release dosage
 forms.[6] The release mechanism can often be described by non-Fickian diffusion, indicating
 that both drug diffusion and polymer chain relaxation govern the release process.[7]
- Mechanical Stability: The mechanical strength and stability of the drug carrier are enhanced by increasing the EGDMA content.[8] This is particularly important for applications where the DDS must maintain its structural integrity over a prolonged period.
- Biocompatibility: While the cross-linked polymer matrix is generally considered biocompatible, concerns exist regarding the potential toxicity of unreacted, residual EGDMA monomer.[2] Studies have shown that free EGDMA monomer can induce the production of reactive oxygen species (ROS), leading to cytotoxicity and genotoxicity in human cells.[9] Therefore, minimizing the amount of residual monomer during synthesis and purification is a critical safety consideration.

Key Applications of EGDMA-Based Systems

EGDMA is a versatile cross-linker used in various types of drug delivery platforms:

- Hydrogels: EGDMA is commonly used to synthesize hydrogels for the controlled release of a
 wide range of drugs. These hydrogels can be designed to be pH-sensitive, where changes in
 pH trigger swelling or deswelling, thus modulating drug release.[3][10] For instance,
 hydrogels containing acrylic acid will swell and release drugs more rapidly at higher pH
 values (e.g., in the intestine) due to the deprotonation of carboxylic acid groups.[3][4]
- Microparticles and Nanoparticles: EGDMA is employed in the fabrication of micro- and
 nanoparticles through methods like precipitation polymerization.[6][11] These particles can
 encapsulate drugs for targeted or prolonged delivery. The particle size can be influenced by
 the presence of a template molecule during polymerization.[6]
- Molecularly Imprinted Polymers (MIPs): In MIPs, EGDMA is used to create a rigid polymer network around a template molecule (the drug). After the template is removed, specific recognition cavities are left behind, allowing for highly selective drug rebinding and release.



[6][8] This "molecular memory" makes MIPs promising for targeted drug delivery applications.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on EGDMA-based drug delivery systems.

Table 1: Physicochemical Properties of EGDMA-Based Formulations

Formulation Type	Monomer(s)	EGDMA Concentrati on	Key Physicoche mical Property	Value	Reference(s
Hydrogel	НЕМА	0.7% (H1)	Equilibrium Water Content (EWC)	292.4 ± 3.7 %	[5]
Hydrogel	НЕМА	1.0% (H2)	Equilibrium Water Content (EWC)	233.4 ± 5.0 %	[5]
Hydrogel	НЕМА	1.2% (H3)	Equilibrium Water Content (EWC)	201.2 ± 3.0 %	[5]
Hydrogel	Acrylic Acid, PVA	Increased	Porosity	Decreased	[4]
Microparticles (MIP)	MAA, HEMA	77.6 mol%	Particle Size	300 - 600 nm	[6]

| Microparticles (NIP) | MAA, HEMA | 81.7 mol% | Particle Size | 0.7 - 1.3 μ m |[6] |

Table 2: Drug Loading and Release Characteristics from EGDMA-Based Systems



System Type	Drug	Key Parameter	Condition	Result	Reference(s
PEG-DA Hydrogel	Ketoprofen	Cumulative Release	pH 7.4, after ~20 mins	~100%	[10]
PEG-DA Hydrogel	Ketoprofen	Cumulative Release	pH 4.5, after 20 mins	~78%	[10]
PEG-DA Hydrogel	Ketoprofen	Cumulative Release	pH 1.2, after 20 mins	~54%	[10]
MIP Microparticles	5-Fluorouracil	Cumulative Release (MIPTRIM)	pH 7.4, after 250 h	~60%	[6]
MIP Microparticles	5-Fluorouracil	Cumulative Release (MIPEGDMA)	pH 7.4, after 250 h	~25%	[6]
PLA- PPEGMA Particles	Rutin	Encapsulatio n Efficiency	100 μl/min dropping rate	65.32 ± 11.69%	[12]

| PLA-PPEGMA Particles | Rutin | Drug Loading Capacity | 100 μ l/min dropping rate | 3.27 \pm 0.58% |[12] |

Experimental Protocols & Visualizations Protocol 1: Synthesis of a p(HEMA)-EGDMA Hydrogel via Free Radical Polymerization

This protocol is adapted from the synthesis of p(HEMA-co-EGDMA) hydrogels for antibiotic delivery.[5]

Materials:

- 2-hydroxyethyl methacrylate (HEMA), monomer
- Ethylene glycol dimethacrylate (EGDMA), cross-linker



- Ammonium persulfate (APS), initiator
- N,N,N',N'-tetramethylethylenediamine (TEMED), catalyst/accelerator
- · Deionized water
- Nitrogen gas

Equipment:

- · Glass reaction vessel
- · Magnetic stirrer
- Screw-capped glass tubes (for polymerization)
- · Nitrogen inlet

- Prepare an aqueous solution of HEMA containing the desired amount of EGDMA (e.g., concentrations as listed in Table 1).
- Transfer the pre-polymerization solution to a reaction vessel and stir under a nitrogen atmosphere for 30 minutes to remove dissolved oxygen.
- Add the catalyst, TEMED (e.g., 20 μL), and the initiator, APS (e.g., 10 mg), to the solution.
- Continue stirring vigorously under the nitrogen atmosphere for an additional 10 minutes to ensure a homogenous mixture.
- Transfer the final solution into screw-capped glass tubes.
- Seal the tubes immediately and allow the polymerization to proceed at room temperature until a solid hydrogel is formed.
- Once polymerized, remove the hydrogel from the tubes and wash thoroughly with deionized water to remove any unreacted monomers and initiator.



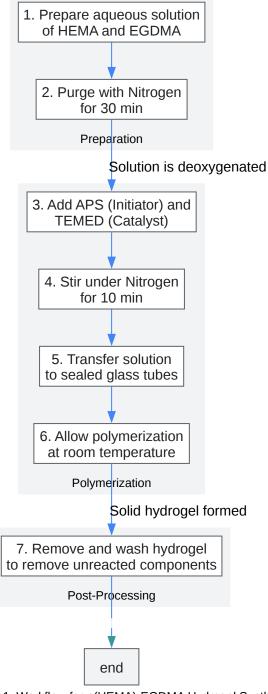


Diagram 1: Workflow for p(HEMA)-EGDMA Hydrogel Synthesis.

Caption: Workflow for p(HEMA)-EGDMA Hydrogel Synthesis.



Protocol 2: Synthesis of 5-FU Imprinted Microparticles via Precipitation Polymerization

This protocol is based on the synthesis of 5-fluorouracil (5-FU)-imprinted microparticles.[6]

Materials:

- 5-fluorouracil (5-FU), template drug
- Methacrylic acid (MAA), functional monomer
- 2-hydroxyethyl methacrylate (HEMA), hydrophilic monomer
- Ethylene glycol dimethacrylate (EGDMA), cross-linker
- 2,2'-Azobis(2,4-dimethyl valeronitrile), initiator
- · Acetonitrile, porogen/solvent

Equipment:

- · Round-bottom flask
- Magnetic stirrer and hot plate
- Condenser
- Nitrogen inlet
- Centrifuge

- Dissolve the template (5-FU) and the functional monomer (MAA) in acetonitrile in a round-bottom flask. Stir for a period to allow pre-assembly of the template-monomer complex.
- Add the hydrophilic monomer (HEMA), the cross-linker (EGDMA), and the initiator to the solution.

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- Deoxygenate the mixture by purging with nitrogen gas for 20-30 minutes.
- Heat the flask to the polymerization temperature (e.g., 60-70°C) under a nitrogen atmosphere and maintain stirring.
- Allow the polymerization to proceed for the specified time (e.g., 24 hours). The solution will become turbid as particles precipitate.
- After polymerization, cool the mixture and collect the microparticles by centrifugation.
- Wash the particles repeatedly with a solvent mixture (e.g., methanol/acetic acid) to remove the 5-FU template, followed by washing with methanol to remove the acid.
- Dry the resulting microparticles under a vacuum.



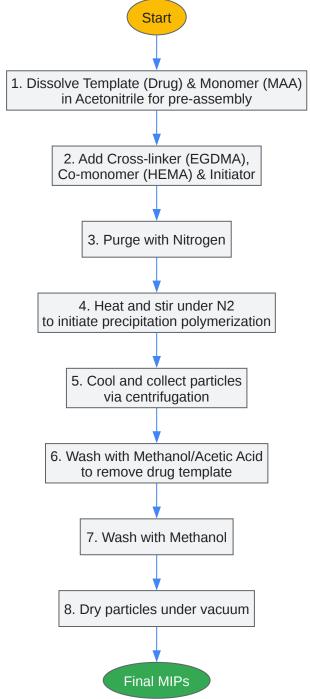


Diagram 2: Workflow for Molecularly Imprinted Microparticle Synthesis.

Caption: Workflow for Molecularly Imprinted Microparticle Synthesis.



Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This is a generalized protocol for quantifying the amount of drug loaded into a polymer matrix. [12][13]

Materials:

- Drug-loaded polymer (hydrogel, particles, etc.)
- Appropriate solvent to dissolve the drug
- Phosphate-buffered saline (PBS) or other suitable buffer

Equipment:

- UV-Vis Spectrophotometer or HPLC
- Centrifuge (for particles)
- Volumetric flasks
- Analytical balance

- Indirect Method (preferred):
 - During the loading process, collect all supernatant and washing solutions.
 - Combine these solutions and measure the total volume.
 - Determine the concentration of the free, unloaded drug in the combined solution using a pre-established calibration curve (UV-Vis or HPLC).
 - Calculate the total amount of unloaded drug.



 Subtract the amount of unloaded drug from the initial amount of drug used to find the amount of loaded drug.

· Direct Method:

- Take a precisely weighed amount of the dried, drug-loaded polymer.
- Extract the drug completely from the polymer by dissolving the polymer in a suitable solvent or by prolonged incubation in a large volume of buffer until all drug is released.
- Measure the concentration of the extracted drug using UV-Vis or HPLC.
- Calculate the total amount of drug in the weighed sample.

Calculations:

- Drug Loading Capacity (LC %):
 - LC (%) = (Weight of drug in polymer / Total weight of drug-loaded polymer) x 100
- Encapsulation Efficiency (EE %):
 - EE (%) = (Weight of drug in polymer / Initial weight of drug used) x 100[13]



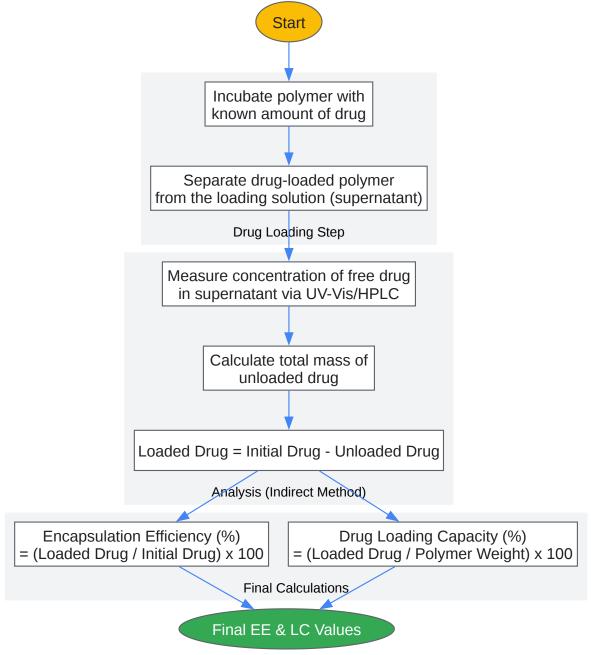


Diagram 3: Workflow for Drug Loading & Efficiency Calculation.

Caption: Workflow for Drug Loading & Efficiency Calculation.

Protocol 4: In Vitro Drug Release Study



This protocol describes a standard method for assessing the release of a drug from a delivery system over time.[3][5][10]

Materials:

- Drug-loaded polymer system
- Release media: Buffer solutions at different pH values (e.g., pH 1.2 for stomach, pH 7.4 for intestine)
- Sample collection vials

Equipment:

- Shaking water bath or incubator set to 37°C
- UV-Vis Spectrophotometer or HPLC
- Membrane filters (e.g., 0.45 μm)

- Place a known amount of the drug-loaded polymer into a vessel (e.g., vial, beaker) containing a specific volume of pre-warmed (37°C) release medium.
- Place the vessel in a shaking water bath at 37°C to simulate body temperature and provide gentle agitation.
- At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small, fixed-volume aliquot of the release medium.
- Immediately after withdrawing the sample, replenish the release medium with an equal volume of fresh, pre-warmed buffer to maintain a constant volume (sink conditions).
- Filter the collected aliquot to remove any suspended particles.
- Analyze the concentration of the released drug in the filtered aliquot using UV-Vis spectrophotometry or HPLC.



- Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
- Plot the cumulative drug release (%) versus time to obtain the release profile.

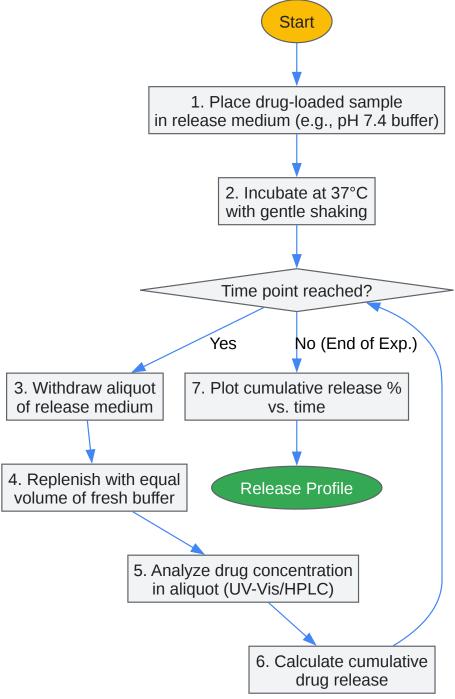


Diagram 4: Workflow for In Vitro Drug Release Assay.



Caption: Workflow for In Vitro Drug Release Assay.

Cellular Impact of Residual EGDMA Monomer

Unpolymerized EGDMA monomer can leach from a drug delivery system and exert cytotoxic effects. The primary mechanism involves the induction of oxidative stress.[9]

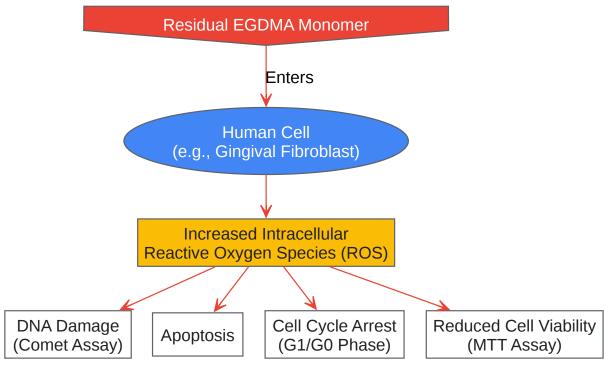


Diagram 5: Cellular Impact of Residual EGDMA Monomer.

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Caption: Cellular Impact of Residual EGDMA Monomer.

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